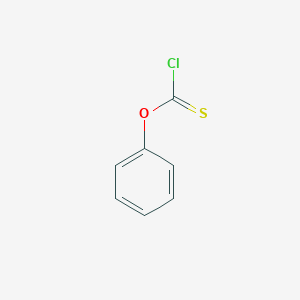

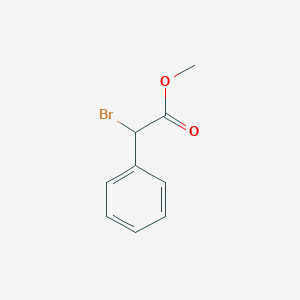

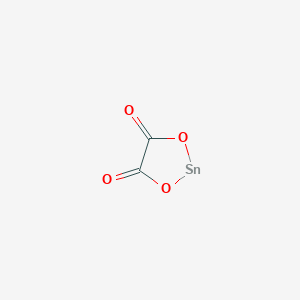

![molecular formula C11H10O B129395 螺[环丙烷-1,2'-茚满]-1'-酮 CAS No. 22228-23-5](/img/structure/B129395.png)

螺[环丙烷-1,2'-茚满]-1'-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of spiro[cyclopropane-1,2'-indan]-1'-one derivatives has been explored through various methodologies. For instance, the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones was achieved by cyclopropanation of substituted 3-methyleneindolin-2-ones using ethyl diazoacetate in a catalyst-free and highly diastereoselective reaction . Similarly, the synthesis of trans-2,3-dihydro-spiro[cyclopropane-1,2'-indan-1',3'-dione] was reported using a triphenylarsine-catalyzed cyclopropanation approach with alkenes and phenacyl bromide, which also explored the reactivity of the reaction in water compared to organic solvents . Additionally, spiro[cyclopropane-1,1'-inden] was synthesized from indene with sodium amide and 1,2-dibromoethane, demonstrating its utility as a building block for multi-electron ligands for transition metals .

Molecular Structure Analysis

The molecular structure of spiro[cyclopropane-1,2'-indan]-1'-one compounds is characterized by the presence of a spirocyclic system, where a cyclopropane ring is fused to an indanone framework. The spatial structures of related compounds have been elucidated, providing insights into their three-dimensional conformation, which is crucial for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Spiro[cyclopropane-1,2'-indan]-1'-one derivatives have been involved in various chemical reactions. For example, the ring-opening olefin metathesis polymerization (ROMP) of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) was performed to produce polymers with a high proportion of trans carbon-carbon double bonds . Additionally, a concise synthesis of spiro-cyclopropane compounds from indole derivatives was developed via a dearomatization strategy, which could be reversed to rearomatized indole derivatives in the presence of acids . Furthermore, an oxidative addition reaction of aldehydes with 1,3-dicarbonyl compounds was demonstrated to selectively afford spiro dihydrofuran and cyclopropane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[cyclopropane-1,2'-indan]-1'-one derivatives are influenced by their unique structural features. The steric bulk of the cyclopropane ring affects the approach of catalytically active species and the microstructure of the resulting polymers, as observed in the ROMP of related spirocyclic compounds . The presence of various substituents on the benzene ring and at the 1'-position of spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-ones has been shown to significantly influence their biological activities, including anti-inflammatory and analgesic activities .

Biological Activity and Case Studies

Several spiro[cyclopropane-1,2'-indan]-1'-one derivatives have been evaluated for their biological activities. Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones exhibited promising anticancer activity against various human cancer cell lines, with compounds 6b and 6u showing significant activity against the human prostate cancer cell line DU-145. These compounds induced apoptotic cell death through cell cycle arrest and mitochondrial membrane potential disruption . Additionally, spiro[benzofuran-2(3H),1'-cyclopropan]-3-ones were synthesized and evaluated for gastric antisecretory activity and protective activity against lesions induced by water-immersion restraint stress in rats, with some compounds showing potent antiulcer effects .

科学研究应用

香料化学与环丙烷化

螺[环丙烷-1,2'-茚满]-1'-酮及其衍生物由于其独特的结构性质和创造新香料的潜力,在香料化学领域具有重要意义。新型环丙烷化方法的开发促进了Δ-化合物的生产,这些化合物可用作具有优异嗅觉影响的香料中的前体或直接成分。奇华顿作为香精香料行业的领先公司,已通过高效的环丙烷化工艺成功推出了高影响力的Δ-香料成分,如 Javanol®、Serenolide®、Toscanol® 和 Pashminol®。这些进步不仅扩大了可用香料的范围,还有助于降低生产成本和环境影响 (Schröder,2014 年)。

光致变色化合物方面的进展

螺[环丙烷-1,2'-茚满]-1'-酮属于一类化合物,包括螺吡喃和螺恶嗪,它们表现出光致变色行为。这些化合物可以响应不同的刺激(例如光、温度和化学环境)发生可逆转化,改变它们的结构形式和颜色。这一特性导致了基于这些光致变色化合物开发多功能材料,用于各种应用,包括传感、探测和光学元件。这些化合物在不同刺激下的多功能性和可逆理化性质变化提供了比其他光致变色材料显着的优势,从而在各个领域带来创新应用 (夏、谢和邹,2017 年)。

药物发现和螺环支架

螺环支架,如螺[环丙烷-1,2'-茚满]-1'-酮,因其微调分子构象和理化性质的能力而受到认可,使其成为药物设计中的宝贵工具。最近的研究集中在螺环化合物在治疗各种疾病中的应用,包括神经系统疾病、传染病、代谢疾病和癌症。螺环化合物的独特结构允许开发具有增强活性和选择性的治疗剂,为药物发现和开发提供新的途径。尽管在合成和复杂性方面存在挑战,但高通量合成和计算技术的进步正在促进药用化学中螺环化学的优化和探索 (巴蒂斯塔、平托和席尔瓦,2022 年)。

螺化合物的抗氧化活性

螺化合物,包括螺[环丙烷-1,2'-茚满]-1'-酮衍生物,已显示出显着的抗氧化活性,这对于开发针对与氧化应激相关的疾病(如癌症、糖尿病和神经退行性疾病)的药物至关重要。对螺化合物的抗氧化活性的研究表明,具有至少一个氧原子(特别是酚类化合物)的分子表现出很强的抗氧化特性。这为发现具有潜在抗氧化活性的药物开辟了新的可能性,突出了螺化合物在药用化学和药物开发中的重要性 (阿科斯塔-基罗加等人,2021 年)。

未来方向

属性

IUPAC Name |

spiro[3H-indene-2,1'-cyclopropane]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-10-9-4-2-1-3-8(9)7-11(10)5-6-11/h1-4H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZPWJCAKGHVSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[cyclopropane-1,2'-indan]-1'-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

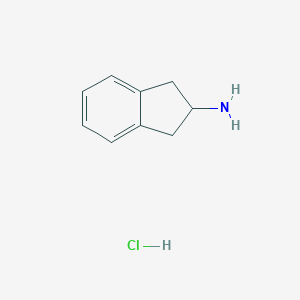

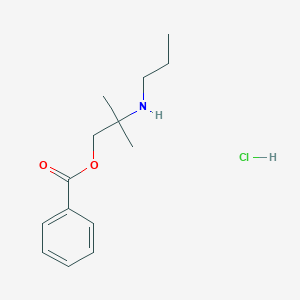

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)

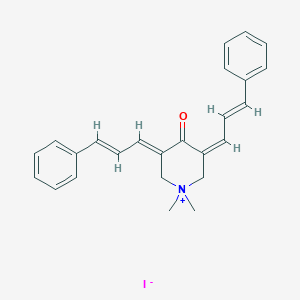

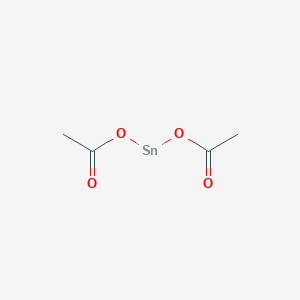

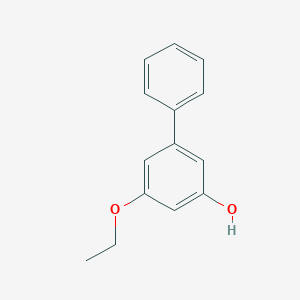

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)

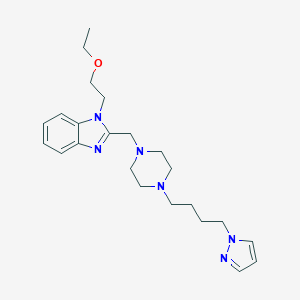

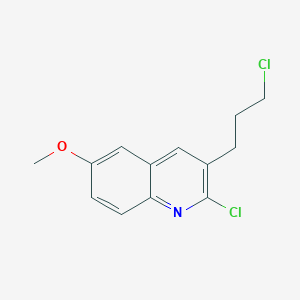

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)